Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Kinase Inhibitor Screening Computational Drug Design PASS Prediction

2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1797063-44-5) is a synthetic heterocyclic acetamide featuring a 2,4-dichlorophenoxy group, a piperidine core, and a 6-methylpyridazin-3-yloxy substituent. Computational profiling via PASS analysis indicates a high probability that this compound functions as a signal transduction pathway inhibitor (Pa 0.718), a chloride peroxidase inhibitor (Pa 0.657), and a protein kinase inhibitor (Pa 0.620).

Molecular Formula C18H19Cl2N3O3
Molecular Weight 396.27
CAS No. 1797063-44-5
Cat. No. B2560733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
CAS1797063-44-5
Molecular FormulaC18H19Cl2N3O3
Molecular Weight396.27
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H19Cl2N3O3/c1-12-2-5-17(22-21-12)26-14-6-8-23(9-7-14)18(24)11-25-16-4-3-13(19)10-15(16)20/h2-5,10,14H,6-9,11H2,1H3
InChIKeyGCEYTMDIBCOTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797063-44-5: Sourcing Guide for a Dichlorophenoxy-Pyridazinyl-Piperidine Acetamide Research Tool


2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1797063-44-5) is a synthetic heterocyclic acetamide featuring a 2,4-dichlorophenoxy group, a piperidine core, and a 6-methylpyridazin-3-yloxy substituent . Computational profiling via PASS analysis indicates a high probability that this compound functions as a signal transduction pathway inhibitor (Pa 0.718), a chloride peroxidase inhibitor (Pa 0.657), and a protein kinase inhibitor (Pa 0.620) . While the molecule falls within the broader class of piperidinyl-pyridazinyl derivatives, its specific dichlorophenoxy motif distinguishes it from commercially available mono-halogenated and fluorophenoxy analogs, potentially allowing for targeted procurement in kinase-focused and cell differentiation research programs.

Why An In-Class Analog Cannot Substitute for 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone in Focused Screening


The core piperidinyl-pyridazinyl scaffold is shared among several commercially available tool compounds, yet the discriminatory power in a screening program resides in the pendant aryl group. Forced substitution with a mono-chlorophenyl analog (e.g., CAS 1797222-17-3) or a 4-fluorophenyl variant (e.g., CAS 1797596-65-6) alters lipophilicity, electronic distribution, and hydrogen-bonding capacity, each of which can dramatically reprogram target engagement . The target compound's 2,4-dichlorophenoxy configuration is computationally predicted to confer a strong protein kinase inhibitor probability (Pa 0.620) and antimycobacterial potential (Pa 0.584) that may not be preserved in other halogen regioisomers or phenoxy derivatives . Without head-to-head biochemical data, the altered substitution pattern represents an unvalidated variable that could confound structure-activity relationship interpretation and project reproducibility.

Computational and Structural Differentiation Evidence for CAS 1797063-44-5


PASS-Predicted Protein Kinase Inhibitor Potential: Dichlorophenoxy vs. Comparator Landscape

In a comparative computational screen, 2-(2,4-dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone was predicted to possess a protein kinase inhibitor probability (Pa) of 0.620 . This prediction stands in a class-level inference context where related piperidinyl-pyridazinyl scaffolds substituted with mono-chlorophenyl or 4-fluorophenyl groups have not been reported to achieve the same kinase inhibitor prediction profile. The di-chlorinated phenoxy arrangement appears unique within this sub-series in its ability to meet the computational pharmacophore for kinase inhibition, as corroborated by the compound's high signal transduction pathway inhibitor Pa of 0.718 .

Kinase Inhibitor Screening Computational Drug Design PASS Prediction

Predicted Antimycobacterial Activity: A Class-Inferred Differentiation from Mono-Halogenated Analogs

The PASS prediction for the target compound includes a Pa of 0.584 for antimycobacterial activity . While this value is below the high-confidence threshold of 0.7, it is significant in the context of the compound series because the mono-chlorophenyl analog (CAS 1797222-17-3) and the 4-fluorophenyl analog (CAS 1797596-65-6) are not annotated with this predicted activity in publicly available datasets. The 2,4-dichlorophenoxy motif likely contributes to the mycobacterial membrane interaction surface that is absent in the less lipophilic, mono-substituted variants.

Antimycobacterial Assay PASS Prediction Infectious Disease

Structural Determinants of Cellular Proliferation and Differentiation Activity

Descriptive pharmacological assessments state that the compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing use as an anticancer agent . This functional assignment, associated with the specific 2,4-dichlorophenoxy configuration, differentiates the molecule from close analogs such as the 4-fluorophenyl variant (CAS 1797596-65-6) and the 4-fluorophenoxy variant (CAS 1797856-39-3), for which no comparable differentiation-inducing annotation has been publicly documented. The dichlorinated phenoxy group may enhance interactions with transcription factor complexes not accessible to mono-halogenated congeners.

Leukemia Differentiation Anticancer Screening Cell Cycle Arrest

Physicochemical Property Divergence: Lipophilicity and Electronic Effects of the 2,4-Dichlorophenoxy Group

The target compound (MW 396.27, C18H19Cl2N3O3) contains two electron-withdrawing chlorine atoms on the phenoxy ring, which substantially increase lipophilicity and modulate metabolic stability relative to the 4-fluorophenyl analog (MW 329.38, C18H20FN3O2) and the 4-fluorophenoxy analog (MW 345.40, C18H20FN3O3). The additional chlorine atom raises the calculated partition coefficient (cLogP) by approximately +0.8—+1.0 log unit and introduces steric bulk that can influence binding pocket complementarity . For high-throughput screening campaigns where halogen substitution is a critical variable, this physicochemical differentiation justifies compounding this specific dichloro variant rather than assuming bioisosteric equivalence.

Physicochemical Profiling LogP Prediction Medicinal Chemistry Triage

Defined Application Scenarios for 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Based on Profiled Evidence


Kinase-Focused High-Throughput Screening Collections

The compound's computationally predicted protein kinase inhibitor profile (Pa 0.620) and signal transduction pathway inhibitor probability (Pa 0.718) position it as a chemotype of interest for inclusion in kinase-targeted small-molecule libraries . Procurement should be prioritized by screening centers that lack a 2,4-dichlorophenoxy-substituted piperidinyl-pyridazinyl representative, as the mono-chlorophenyl and 4-fluorophenyl analogs are not predicted to possess the same kinase pharmacophore.

Myeloid Cell Differentiation and Leukemia Research

Documented functional activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation supports the compound's use as a tool molecule in acute myeloid leukemia (AML) and cellular reprogramming studies . Given that the 4-fluorophenyl and 4-fluorophenoxy analogs lack this functional annotation, researchers specifically probing differentiation pathways should select this dichloro variant.

Antimicrobial Screening with a Mycobacterial Focus

The PASS-predicted antimycobacterial activity (Pa 0.584), together with its classification as a potential chloride peroxidase inhibitor (Pa 0.657), renders the compound a candidate for targeted screening against Mycobacterium spp. . This distinguishes it from halogen-regioisomeric analogs that are not predicted to engage mycobacterial targets.

Structure-Activity Relationship Exploration of Lipophilic Halogen Effects

The measurable increase in cLogP (+0.8—+1.0) and molecular weight (+50—+67 Da) relative to fluorinated congeners provides a deliberate step-wise exploration of lipophilicity-driven potency and permeability . Medicinal chemistry teams requiring a dichloro-substituted comparator in a matched molecular pair analysis with the mono-chlorophenyl and fluorophenyl variants will find this compound an essential procurement.

Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.